molecular formula C11H16O2 B6243458 4-tert-butyl-2-methoxyphenol CAS No. 37987-27-2

4-tert-butyl-2-methoxyphenol

Cat. No.: B6243458
CAS No.: 37987-27-2
M. Wt: 180.2
InChI Key:
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Description

It is a phenolic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is known for its ability to prevent oxidation in products, thereby extending their shelf life.

Mechanism of Action

Target of Action

4-tert-butyl-2-methoxyphenol, also known as Butylhydroxyanisole (BHA), primarily targets the Cox2 and Tnfa genes . These genes play a crucial role in the inflammatory response. Cox2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation . Tnfa, or Tumor Necrosis Factor alpha, is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Mode of Action

This compound acts as an antioxidant agent . It inhibits the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharides (LPS), a component of the outer membrane of Gram-negative bacteria . This inhibition helps to control the inflammatory response.

Biochemical Pathways

The compound’s action affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it can reduce the production of pro-inflammatory cytokines and other mediators of inflammation . This can help to mitigate the inflammatory response in the body.

Pharmacokinetics

It is known that the compound is used in various applications due to its antioxidant properties . More research would be needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the reduction of inflammation . By inhibiting the expression of key genes involved in the inflammatory response, it can help to control inflammation and reduce the associated symptoms.

Biochemical Analysis

Biochemical Properties

4-tert-butyl-2-methoxyphenol plays a significant role in biochemical reactions. It is an antioxidant agent that inhibits the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide . This interaction with enzymes and proteins contributes to its biochemical properties.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties help in maintaining cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant nature allows it to interact with various biomolecules, influencing their function and activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-2-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-methoxyphenol and tert-butyl alcohol are combined with an acid catalyst. The reaction mixture is heated to facilitate the alkylation process, and the product is subsequently purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butyl-2-methoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-tert-Butyl-2-methoxyphenol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in various environments. Compared to 2,6-di-tert-butyl-4-methylphenol, it has a slightly different reactivity profile, which can be advantageous in specific applications .

Properties

CAS No.

37987-27-2

Molecular Formula

C11H16O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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